molecular formula C14H10FN3O3 B2785422 2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 899731-86-3

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2785422
CAS No.: 899731-86-3
M. Wt: 287.25
InChI Key: ZRTREYJFKPCQGY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that features a fluorophenyl group, a furan ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-N-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(4-chlorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the furan and oxadiazole rings also contributes to its distinct properties.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTREYJFKPCQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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